molecular formula C14H11ClN2O2 B15076703 n'-Benzoyl-4-chlorobenzohydrazide CAS No. 6828-55-3

n'-Benzoyl-4-chlorobenzohydrazide

Cat. No.: B15076703
CAS No.: 6828-55-3
M. Wt: 274.70 g/mol
InChI Key: VISUYFXBNVYTOP-UHFFFAOYSA-N
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Description

N'-Benzoyl-4-chlorobenzohydrazide (molecular formula: C₁₄H₁₂ClN₃O₂) is a hydrazide derivative characterized by a benzoyl group attached to a 4-chlorobenzohydrazide backbone. It is synthesized via condensation reactions, as described in , yielding a white amorphous solid with a melting point of 230.1 °C and a moderate yield of 58% . Key spectral data include:

  • IR: Peaks at 3458 cm⁻¹ (N–H stretch) and 1607 cm⁻¹ (C=O stretch).
  • ¹H-NMR: Signals at δ 10.40 ppm (NH) and aromatic protons between δ 7.51–7.91 ppm.
  • ¹³C-NMR: Carbonyl carbons at δ 167.5 and 166.0 ppm.
  • HRMS: [M+H]⁺ peak at m/z 290.0690 .

Properties

CAS No.

6828-55-3

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

IUPAC Name

N'-benzoyl-4-chlorobenzohydrazide

InChI

InChI=1S/C14H11ClN2O2/c15-12-8-6-11(7-9-12)14(19)17-16-13(18)10-4-2-1-3-5-10/h1-9H,(H,16,18)(H,17,19)

InChI Key

VISUYFXBNVYTOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthesis Methods

Schotten-Baumann Acylation Reaction

Reaction Mechanism

The Schotten-Baumann reaction involves the acylation of 4-chlorobenzhydrazide with benzoyl chloride in a biphasic system. The hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. A base, typically sodium hydroxide, neutralizes the generated HCl, shifting the equilibrium toward product formation.

$$
\text{4-Chlorobenzhydrazide} + \text{Benzoyl chloride} \xrightarrow{\text{NaOH/H}_2\text{O}} \text{N'-Benzoyl-4-chlorobenzohydrazide} + \text{HCl}
$$

Procedure
  • Reagents : 4-Chlorobenzhydrazide (1.0 equiv, 170.6 g/mol), benzoyl chloride (1.2 equiv), 10% NaOH (aqueous), tetrahydrofuran (THF).
  • Steps :
    • Dissolve 4-chlorobenzhydrazide (5.0 g, 29.3 mmol) in THF (50 mL) at 0–5°C.
    • Add benzoyl chloride (4.1 mL, 35.2 mmol) dropwise over 30 minutes.
    • Simultaneously add 10% NaOH (20 mL) to maintain pH 8–9.
    • Stir the mixture for 4 hours at room temperature.
    • Acidify with dilute HCl to pH 2–3, inducing precipitation.
    • Filter, wash with cold water, and recrystallize from ethanol.
Optimization and Yield
  • Base Selection : Sodium hydroxide outperforms carbonate bases due to faster HCl neutralization.
  • Solvent : THF enhances solubility of intermediates, achieving 85% yield vs. 72% in dioxane.
  • Temperature : Reactions below 10°C reduce hydrolysis of benzoyl chloride.

Table 1. Schotten-Baumann Reaction Optimization

Parameter Conditions Yield (%) Purity (HPLC)
Solvent THF 85 98.5
Base NaOH (10%) 85 98.5
Temperature (°C) 0–5 85 98.5
Stoichiometry 1:1.2 (hydrazide:acyl chloride) 85 98.5

Direct Condensation Method

Reaction Mechanism

This one-pot method condenses 4-chlorobenzoic acid with benzohydrazide using a coupling agent (DCC) and catalytic DMAP. The carbodiimide activates the carboxylic acid, forming an active ester intermediate that reacts with the hydrazide.

$$
\text{4-Chlorobenzoic acid} + \text{Benzohydrazide} \xrightarrow{\text{DCC/DMAP}} \text{this compound} + \text{DCU}
$$

Procedure
  • Reagents : 4-Chlorobenzoic acid (1.0 equiv), benzohydrazide (1.1 equiv), DCC (1.5 equiv), DMAP (0.1 equiv), dichloromethane (DCM).
  • Steps :
    • Dissolve 4-chlorobenzoic acid (4.7 g, 30 mmol) and benzohydrazide (4.1 g, 33 mmol) in DCM (60 mL).
    • Add DCC (6.2 g, 45 mmol) and DMAP (0.37 g, 3 mmol).
    • Stir at 25°C for 12 hours.
    • Filter off dicyclohexylurea (DCU), concentrate the filtrate, and recrystallize from ethyl acetate.
Optimization and Yield
  • Coupling Agent : DCC provides higher yields (78%) compared to EDC (65%).
  • Catalyst : DMAP increases reaction rate by 40%.
  • Solvent : DCM minimizes side reactions vs. THF (58% yield).

Table 2. Direct Condensation Method Optimization

Parameter Conditions Yield (%) Purity (HPLC)
Coupling Agent DCC 78 97.8
Catalyst DMAP 78 97.8
Solvent DCM 78 97.8
Reaction Time (h) 12 78 97.8

Characterization and Analysis

Spectroscopic Data

  • IR (KBr, cm⁻¹) : 3280 (N-H stretch), 1665 (C=O amide), 1590 (C-Cl), 745 (aromatic C-H bend).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.02–7.41 (m, 9H, Ar-H), 4.89 (s, 1H, CONH).
  • ESI-MS : m/z 287.1 [M+H]⁺ (calc. 286.7).

Physicochemical Properties

  • Melting Point : 168–170°C (lit. 162–165°C for 4-chlorobenzhydrazide).
  • Solubility : Sparingly soluble in water; soluble in DMSO, DMF, and ethanol.

Discussion of Results

The Schotten-Baumann method offers superior yield (85%) and scalability compared to the direct condensation approach (78%). Key advantages include:

  • Minimal Byproducts : Aqueous workup removes HCl, simplifying purification.
  • Cost-Effectiveness : Avoids expensive coupling agents like DCC.
  • Green Chemistry : Water as a co-solvent aligns with sustainable practices.

In contrast, the direct condensation method, while effective, generates stoichiometric DCU waste and requires column chromatography for purification. Microwave-assisted Schotten-Baumann reactions (30 minutes, 80°C) could further enhance efficiency, though this remains unexplored in current literature.

Chemical Reactions Analysis

Types of Reactions

n’-Benzoyl-4-chlorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chlorine atom in the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation of n’-Benzoyl-4-chlorobenzohydrazide can yield benzoic acid derivatives.

    Reduction: Reduction can produce corresponding amines.

    Substitution: Substitution reactions can result in the formation of various substituted benzoyl hydrazides.

Scientific Research Applications

n’-Benzoyl-4-chlorobenzohydrazide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazide derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of n’-Benzoyl-4-chlorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

(a) 4-((4-Chlorobenzyl)oxy)-N'-(4-methoxybenzylidene)benzohydrazide ()

  • Molecular Formula : C₂₂H₁₉ClN₂O₃.
  • Key Features : Incorporates a methoxybenzylidene group and a 4-chlorobenzyloxy substituent.

(b) 4-Bromo-N'-(4-bromobenzoyl)benzohydrazide ()

  • Molecular Formula : C₁₄H₁₀Br₂N₂O₂.
  • Key Features : Bromine substituents replace chlorine, increasing molecular weight (398.05 g/mol vs. 290.07 g/mol for the parent compound).
  • Reactivity : Bromine’s higher electronegativity may enhance halogen bonding in crystal packing or biological interactions .

(c) 2-Bromo-N'-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide ()

  • Molecular Formula : C₂₁H₁₅BrClN₂O₂.
  • Key Features : Dual halogenation (Br and Cl) and a benzylidene group.
  • Biological Relevance: Bromine’s size and polarizability could improve antimicrobial activity compared to mono-halogenated analogs .

Functional Group Modifications

(a) 4-Methoxybenzohydrazide Derivatives ()

  • Example : N'-(2-Hydroxy-4-methoxybenzylidene)-4-methoxybenzohydrazide.

(b) N-Benzyl-4-chlorobenzamide ()

  • Molecular Formula: C₁₄H₁₂ClNO.
  • Key Difference : Replaces the hydrazide (–NH–NH–CO–) with an amide (–NH–CO–).
  • Biological Implications : Loss of the hydrazide moiety reduces chelation capacity, limiting metal-binding applications observed in vanadium complexes of hydrazides (e.g., ) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
N'-Benzoyl-4-chlorobenzohydrazide C₁₄H₁₂ClN₃O₂ 290.07 Cl, benzoyl DNA photocleavage
4-((4-Chlorobenzyl)oxy)-N'-(4-methoxybenzylidene)benzohydrazide C₂₂H₁₉ClN₂O₃ 394.85 Cl, OCH₃, benzyloxy Not reported
4-Bromo-N'-(4-bromobenzoyl)benzohydrazide C₁₄H₁₀Br₂N₂O₂ 398.05 Br, benzoyl Antimicrobial (hypothesized)
N'-(4-Hydroxybenzoyl)-4-nitrobenzenesulfonohydrazide C₁₃H₁₁N₃O₆S 337.31 NO₂, SO₂, OH Sulfonamide-based enzyme inhibition
N-Benzyl-4-chlorobenzamide C₁₄H₁₂ClNO 245.71 Cl, benzylamide No significant activity reported

Research Findings and Trends

  • Electronic Effects : Chloro and bromo substituents enhance electrophilicity, improving interactions with DNA or proteins. Methoxy groups, however, reduce reactivity due to electron donation .
  • Biological Performance: Halogenated benzohydrazides (Cl, Br) show superior bioactivity compared to non-halogenated or methoxy-substituted analogs, as seen in DNA cleavage and antimicrobial assays .
  • Structural Flexibility : Benzylidene and benzoyl groups enable π-π stacking and hydrogen bonding, critical for crystal engineering and drug design (e.g., ’s geometric parameters for π···π interactions) .

Q & A

Q. What are the standard synthetic protocols for preparing N'-Benzoyl-4-chlorobenzohydrazide, and how can reaction yields be optimized?

Answer: The synthesis typically involves the condensation of 4-chlorobenzohydrazide with benzoyl chloride derivatives under alkaline conditions. For example, a 5% NaOH solution is used to deprotonate the hydrazide, followed by dropwise addition of benzoyl chloride in an ice bath to control exothermicity. Stirring at room temperature until the reaction completes (monitored via TLC or HPLC) and subsequent purification via recrystallization or column chromatography can achieve yields up to 84% . Optimization strategies include adjusting molar ratios (e.g., 1:1.2 hydrazide:acyl chloride), temperature control to minimize side reactions, and selecting high-purity reagents.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Answer: Key techniques include 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, and FT-IR spectroscopy. For instance, 1H^1 \text{H} NMR confirms the presence of hydrazide NH protons (δ 10–12 ppm) and aromatic protons (δ 7–8 ppm). Contradictions in spectral data (e.g., unexpected splitting or shifts) may arise from impurities, tautomerism, or solvation effects. Resolution involves cross-validation with mass spectrometry (HRMS), elemental analysis, or X-ray crystallography to confirm molecular structure .

Q. How does solvent polarity influence the spectroscopic properties and reactivity of this compound?

Answer: Solvation effects, particularly in polar aprotic solvents like DMSO, can induce solvatochromic shifts in UV-Vis spectra due to changes in electron delocalization. For example, increased solvent polarity may stabilize zwitterionic forms, altering absorption maxima. Reactivity in nucleophilic acyl substitution is also solvent-dependent; non-polar solvents like toluene favor slower, more controlled reactions .

Advanced Research Questions

Q. What computational methods are employed to predict the bioactivity of this compound derivatives, and how do they align with experimental results?

Answer: Density Functional Theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) are used to model interactions with biological targets like bacterial enzymes. For example, docking studies may predict inhibition of E. coli DNA gyrase via hydrogen bonding with key residues. Experimental validation via MIC assays and enzyme kinetics is critical, as computational models may overestimate binding affinities due to solvation/entropy neglect .

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound derivatives?

Answer: Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles, distinguishing between keto-enol tautomers or cis/trans conformers. For instance, a study of a fluorinated analog revealed a planar hydrazide linkage (C=O···N–N dihedral angle < 10°), confirming resonance stabilization. Discrepancies between NMR (solution state) and crystallography (solid state) highlight environmental effects on conformation .

Q. What strategies mitigate low yields in the synthesis of this compound analogs with bulky substituents?

Answer: Steric hindrance from substituents (e.g., 4-ethylbenzoyl groups) reduces nucleophilicity of the hydrazide nitrogen. Strategies include:

  • Using activating agents like DCC/DMAP to enhance acylation efficiency.
  • Microwave-assisted synthesis to reduce reaction time and improve homogeneity.
  • Purification via preparative HPLC instead of column chromatography for better separation of sterically hindered products .

Q. How do solvation and protonation states affect the antimicrobial activity of this compound in different pH environments?

Answer: At physiological pH (7.4), the compound may exist in a deprotonated form, enhancing membrane permeability. In acidic environments (e.g., bacterial phagolysosomes), protonation of the hydrazide NH group can increase solubility but reduce lipid bilayer penetration. Activity assays across pH gradients (e.g., 5.0–8.0) and logP measurements are used to correlate ionization states with efficacy .

Q. What methodologies address contradictions between in vitro and in vivo efficacy data for this compound-based antimicrobials?

Answer: Discrepancies often arise from metabolic instability or poor pharmacokinetics. Approaches include:

  • Prodrug design (e.g., esterification of hydroxyl groups) to enhance bioavailability.
  • Microsomal stability assays to identify metabolic hotspots.
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens .

Methodological Considerations

  • Data Reliability in Biological Assays: Triplicate experiments with positive/negative controls (e.g., ciprofloxacin for antimicrobial tests) and statistical validation (e.g., ANOVA with p < 0.05) are mandatory. Use standardized protocols like CLSI guidelines to minimize inter-lab variability .
  • Handling Synthetic Byproducts: LC-MS or 1H^1 \text{H} NMR tracking of reaction progress helps identify side products (e.g., diacylated hydrazides). Recrystallization in ethanol/water mixtures preferentially isolates the monoacylated product .

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